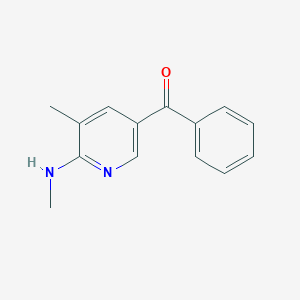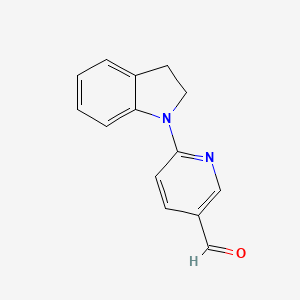
6-(Indolin-1-yl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Indolin-1-yl)nicotinaldehyde is an organic compound with the molecular formula C14H12N2O It features an indoline moiety fused to a nicotinaldehyde structure, making it a unique hybrid molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)nicotinaldehyde typically involves the reaction of indoline with nicotinaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed intramolecular amination reaction. This reaction is carried out under mild conditions, often using a base such as sodium carbonate and a solvent like hexafluoroisopropanol .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-(Indolin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: 6-(Indolin-1-yl)nicotinic acid.
Reduction: 6-(Indolin-1-yl)nicotinyl alcohol.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-(Indolin-1-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-(Indolin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The indoline moiety allows it to bind to various receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indoline-2,3-dione: A compound with an indoline structure but different functional groups.
Uniqueness
6-(Indolin-1-yl)nicotinaldehyde is unique due to its combination of an indoline moiety with a nicotinaldehyde structure. This hybrid structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H12N2O |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
6-(2,3-dihydroindol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H12N2O/c17-10-11-5-6-14(15-9-11)16-8-7-12-3-1-2-4-13(12)16/h1-6,9-10H,7-8H2 |
InChI-Schlüssel |
MUARKZVUJPGSGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11793822.png)
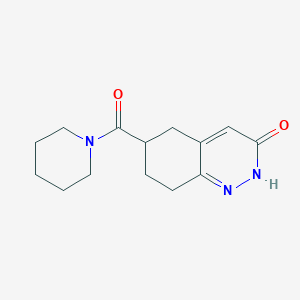

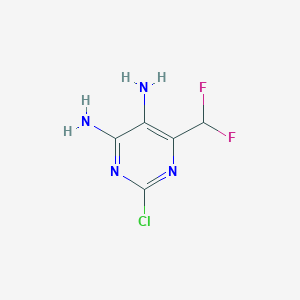
![4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793835.png)
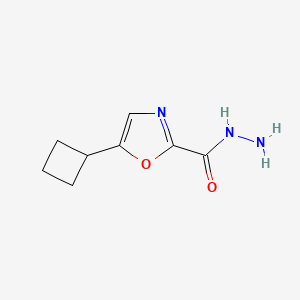

![5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)

